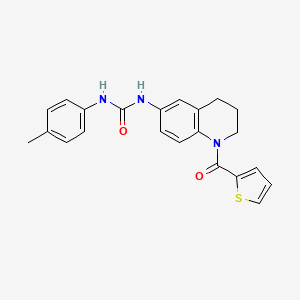

![molecular formula C16H17N5O3 B2364751 2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide CAS No. 900011-28-1](/img/structure/B2364751.png)

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been found to have various biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The specific compound you’re asking about also contains a hydroxyethyl group and a methylphenylacetamide group attached to the pyrazolopyrimidine core .

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The pyrazolopyrimidine core is a bicyclic structure with a five-membered pyrazole ring fused with a six-membered pyrimidine ring . The hydroxyethyl group is a two-carbon chain with a hydroxyl group, and the methylphenylacetamide group consists of a phenyl ring with a methyl group and an acetamide group attached .Chemical Reactions Analysis

Pyrazolopyrimidines can undergo various chemical reactions, depending on the functional groups present. They can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Some general properties of pyrazolopyrimidines include a high degree of aromaticity and stability, and the ability to form hydrogen bonds .Scientific Research Applications

Nanocatalysis

The functionalization of graphene oxide (GO) with 1,3,5-tris (2-hydroxyethyl)isocyanurate (THEIC) results in a novel nanomaterial known as GO–THEIC . Researchers have characterized this material using Fourier transform infrared (FTIR) spectroscopy, scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDS), and thermal gravimetric analysis (TGA) . The catalytic application of GO–THEIC has been explored in the Biginelli condensation . Under solvent-free conditions and moderate temperatures, it efficiently promotes the condensation of different aldehydes with alkylacetoacetates and urea or thiourea. Notable advantages include stability, reusability, low catalyst loading, avoidance of toxic transition metals, short reaction times, high yields, and easy product separation and purification.

Synthesis of Azauracils

A light-induced method has been developed for synthesizing azauracils , which are derivatives of pyrimidine. This method is independent of traditional methodologies and demonstrates applicability in large-scale reactions .

Tetrahydro Benzo [b] Pyran Derivatives

Functionalized SBA-15 (a mesoporous silica material) with 1,3,5-tris (2-hydroxyethyl)isocyanurate serves as a highly efficient and recyclable heterogeneous nano-catalyst for the one-pot three-component synthesis of tetrahydro benzo [b] pyran derivatives .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-11-3-2-4-12(7-11)19-14(23)9-20-10-17-15-13(16(20)24)8-18-21(15)5-6-22/h2-4,7-8,10,22H,5-6,9H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPAMGCKAXKJLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)

![3-(3-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2364671.png)

![2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2364672.png)

![2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364676.png)

![2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364678.png)

![5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364680.png)

![(4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2364687.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide](/img/structure/B2364688.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)